molecular formula C14H17N3OS B14094726 3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

Cat. No.: B14094726
M. Wt: 275.37 g/mol
InChI Key: QSUXBAFNQJQXLI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to changes in cellular pathways. For example, it has been shown to inhibit protein tyrosine phosphatases, which play a role in cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-3-(3-fluorophenylethyl)-1,3-thiazolidin-4-one
  • 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione

Uniqueness

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group, a pyridine ring, and a thiazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17N3OS/c18-13-10-19-14(16-12-8-4-5-9-15-12)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

QSUXBAFNQJQXLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=N3

Origin of Product

United States

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